Cas no 879048-37-0 (4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one)

4,7-ジクロロ-1-(2-エトキシフェニル)メチル-3-ヒドロキシ-3-(2-オキソプロピル)-2,3-ジヒドロ-1H-インドール-2-オンは、複雑な構造を持つ有機化合物です。この化合物は、インドール骨格にジクロロ置換基とヒドロキシル基、オキソプロピル基が特徴的に配置されており、高い反応性と多様な分子間相互作用が期待されます。特に、エトキシフェニルメチル基の導入により脂溶性が向上し、生体膜透過性の最適化が可能です。結晶性や安定性に優れ、医薬品中間体や機能性材料としての応用が注目されています。立体障害を抑えた分子設計により、選択的な反応サイトを保持している点が特長です。

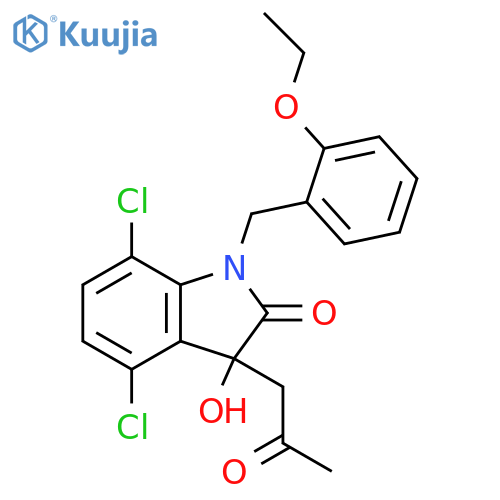

879048-37-0 structure

商品名:4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

CAS番号:879048-37-0

MF:C20H19Cl2NO4

メガワット:408.275163888931

CID:5437670

4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

-

- 4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one

- 4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

-

- インチ: 1S/C20H19Cl2NO4/c1-3-27-16-7-5-4-6-13(16)11-23-18-15(22)9-8-14(21)17(18)20(26,19(23)25)10-12(2)24/h4-9,26H,3,10-11H2,1-2H3

- InChIKey: QCGRNHCYIAJGNA-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=CC=C2OCC)C2=C(C(Cl)=CC=C2Cl)C(O)(CC(=O)C)C1=O

4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3190-0483-3mg |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one |

879048-37-0 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3190-0483-15mg |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one |

879048-37-0 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3190-0483-2mg |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one |

879048-37-0 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3190-0483-1mg |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one |

879048-37-0 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3190-0483-5mg |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one |

879048-37-0 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| A2B Chem LLC | BA71024-1mg |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one |

879048-37-0 | 1mg |

$245.00 | 2024-04-19 | ||

| Life Chemicals | F3190-0483-10μmol |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one |

879048-37-0 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3190-0483-5μmol |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one |

879048-37-0 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3190-0483-20μmol |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one |

879048-37-0 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3190-0483-20mg |

4,7-dichloro-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one |

879048-37-0 | 90%+ | 20mg |

$99.0 | 2023-04-27 |

4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one 関連文献

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

879048-37-0 (4,7-dichloro-1-(2-ethoxyphenyl)methyl-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one) 関連製品

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量